Hsp60/Hsp10 Chaperonin Inhibitory Activity Comparison
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol (CHEMBL4293036) was evaluated in a primary biochemical screen against the human mitochondrial Hsp60/Hsp10 chaperonin system and returned an IC₅₀ of <1.00×10⁵ nM (<100 µM) [1]. In contrast, CHEMBL3115921—a nitro‑chloro‑quinolone analog lacking the 5‑bromo‑2‑thienyl moiety—exhibited IC₅₀ values of 2.80×10³ nM (2.8 µM) and 8.80×10³ nM (8.8 µM) in analogous Hsp60‑dependent protein refolding assays [2]. Although both compounds register micromolar or high‑nanomolar activity, the roughly 11‑ to 36‑fold difference in potency constitutes a structurally informative SAR divergence, demonstrating that small‑molecule Hsp60 inhibition is highly sensitive to chemotype architecture. This dataset is among the very limited publicly available functional inhibition data for Hsp60 synthetic ligands and provides a quantitative benchmark for future Hsp60 probe or lead optimization programs [3].
| Evidence Dimension | Human Hsp60/Hsp10 chaperonin inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 1.00×10⁵ nM (<100 µM) |
| Comparator Or Baseline | CHEMBL3115921 (nitro‑chloro‑quinolone): IC₅₀ = 2.80×10³ nM (2.8 µM) and 8.80×10³ nM (8.8 µM) in Hsp60/Hsp10 refolding assays |
| Quantified Difference | Target compound is ~11‑ to ~36‑fold less potent than CHEMBL3115921; the difference in absolute IC₅₀ values defines two distinct potency clusters for Hsp60 ligand chemotypes |
| Conditions | Biochemical refolding assay using denatured pig heart malate dehydrogenase (MDH) as substrate; human Hsp60/Hsp10 co‑chaperonin system expressed in E. coli; ChEMBL deposition ID 50003203 / BindingDB entry; exact experimental protocol traceable through ChEMBL |
Why This Matters
This is one of very few publicly available quantitative Hsp60 inhibition datasets, enabling medicinal chemists to benchmark new Hsp60 ligands against two structurally validated chemotypes with divergent potency.
- [1] BindingDB Entry BDBM50468073 / ChEMBL CHEMBL4293036. IC₅₀: >1.00E+5 nM. Assay Description: Inhibition of human N-terminal octa-His-tagged HSP60 expressed in E. coli Rosetta(DE3) pLysS / human HSP10. https://www.bindingdb.org/bind/index.jsp View Source
- [2] BindingDB Entry BDBM50495810 / ChEMBL CHEMBL3115921. IC₅₀: 2.80E+3 nM and 8.80E+3 nM in Hsp60/Hsp10 refolding assays. https://www.bindingdb.org/bind/index.jsp View Source
- [3] Meng Q, Li BX, Xiao X. Toward Developing Chemical Modulators of Hsp60 as Potential Therapeutics. Front Mol Biosci. 2018;5:35. doi:10.3389/fmolb.2018.00035 View Source
